molecular formula C7H9ClN2OS B13311464 (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanamide

(3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanamide

Cat. No.: B13311464
M. Wt: 204.68 g/mol
InChI Key: BPLSWTVIWIEZLS-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanamide is a chiral organic compound characterized by a propanamide backbone with a stereogenic center at the 3-position (R-configuration). The molecule features a 2-chlorothiophen-3-yl substituent, where a chlorine atom is attached to the 2-position of the thiophene ring.

Molecular Formula: $ \text{C}8\text{H}{10}\text{ClN}_2\text{OS} $
Molecular Weight: ~218.7 g/mol (calculated).
Key Features:

  • Chiral (R)-configuration at the 3-position.
  • Amide functional group for hydrogen bonding and solubility modulation.
  • Chlorinated thiophene ring for enhanced electronic and steric effects.

Properties

Molecular Formula

C7H9ClN2OS

Molecular Weight

204.68 g/mol

IUPAC Name

(3R)-3-amino-3-(2-chlorothiophen-3-yl)propanamide

InChI

InChI=1S/C7H9ClN2OS/c8-7-4(1-2-12-7)5(9)3-6(10)11/h1-2,5H,3,9H2,(H2,10,11)/t5-/m1/s1

InChI Key

BPLSWTVIWIEZLS-RXMQYKEDSA-N

Isomeric SMILES

C1=CSC(=C1[C@@H](CC(=O)N)N)Cl

Canonical SMILES

C1=CSC(=C1C(CC(=O)N)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-chlorothiophene, which can be obtained through the chlorination of thiophene.

    Amination: The 2-chlorothiophene undergoes an amination reaction to introduce the amino group at the 3-position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.

    Propanamide Formation: The final step involves the formation of the propanamide chain. This can be accomplished through the reaction of the amino-substituted thiophene with acryloyl chloride or similar reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanamide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as alcohols, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Hydroxyl, alkyl, or aryl-substituted thiophene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.

Medicine:

    Pharmaceuticals: The compound’s structural features make it a potential candidate for the development of new drugs, particularly those targeting specific receptors or enzymes.

Industry:

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Agrochemicals: It may serve as a precursor for the synthesis of agrochemicals with herbicidal or pesticidal activity.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and chlorothiophene groups allow it to form hydrogen bonds and hydrophobic interactions with its targets, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanamide with three related compounds:

Compound Name Substituent Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-Chlorothiophen-3-yl Amide $ \text{C}8\text{H}{10}\text{ClN}_2\text{OS} $ ~218.7 Potential intermediate for chiral synthesis; electronic modulation via thiophene and chlorine .
(3R)-3-Amino-3-(3-chlorophenyl)propanamide hydrochloride 3-Chlorophenyl Amide (hydrochloride salt) $ \text{C}9\text{H}{12}\text{Cl}2\text{N}2\text{O} $ 235.11 Enhanced solubility due to hydrochloride salt; phenyl group may alter steric interactions compared to thiophene.
(3R)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide 2,5-Dichlorothiophen-3-yl Amide $ \text{C}7\text{H}8\text{Cl}2\text{N}2\text{OS} $ 239.12 Increased chlorine substitution likely enhances lipophilicity and steric hindrance; potential for altered reactivity in cross-coupling reactions.
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid Pyridin-3-yl Carboxylic acid $ \text{C}8\text{H}{10}\text{N}2\text{O}2 $ 166.18 Amino acid derivative; pyridine ring introduces basicity and metal-coordination potential; used in peptide synthesis.

Key Differences and Implications

Aromatic Ring Systems :

  • Thiophene vs. Phenyl : The thiophene ring in the target compound provides a sulfur atom, which may influence electronic properties (e.g., conjugation, dipole moments) compared to the phenyl group in ’s compound .
  • Pyridine : The pyridin-3-yl group in ’s compound introduces nitrogen basicity, enabling coordination chemistry or protonation-dependent solubility .

Functional Groups: Amide vs.

Chlorination Patterns: Mono- vs. dichlorination on the thiophene ring (target vs. ’s compound) alters steric bulk and electronic effects, which could impact binding affinity in biological targets or reactivity in synthetic pathways .

Salt Forms :

  • The hydrochloride salt in ’s compound improves aqueous solubility, a critical factor for pharmaceutical formulations .

Research and Application Insights

  • Pharmaceutical Intermediates : The chiral center and amide group in the target compound suggest utility in asymmetric synthesis of bioactive molecules, akin to ’s phenyl derivative .
  • Materials Science: Chlorinated thiophenes are common in conductive polymers; the target compound could serve as a monomer or dopant, similar to phthalimide derivatives used in polyimide synthesis (as in ) .

Biological Activity

(3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Structural Overview

The compound has the following structural characteristics:

  • Molecular Formula : C8H10ClN2OS
  • Molecular Weight : 202.7 g/mol
  • Chirality : The (3R) configuration at the 3-position is crucial for its biological activity, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding, which may modulate enzyme or receptor activities leading to various biological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:

  • In Vitro Studies : Compounds with similar structures were evaluated against human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated promising cytotoxicity, particularly in 2D assays compared to 3D assays, suggesting that structural modifications can enhance activity against tumor cells .
Compound NameIC50 (µM) - A549IC50 (µM) - HCC827IC50 (µM) - NCI-H358
Doxorubicin1.31 ± 0.115.86 ± 1.100.32 ± 0.03
Staurosporine0.047 ± 0.0070.095 ± 0.010.033 ± 0.002
Vandetanib>25>500.58 ± 0.03
This compound TBDTBDTBD

Antimicrobial Activity

Compounds structurally related to this compound have also shown antimicrobial properties. These compounds were tested against various bacterial strains, demonstrating moderate antibacterial activity .

Case Studies and Research Findings

  • Study on Antitumor Activity : A study evaluated the cytotoxic effects of a series of thiophene derivatives on lung cancer cell lines, revealing that specific substitutions significantly influenced their potency and selectivity .
  • Antimicrobial Screening : Another investigation focused on similar compounds and reported their effectiveness against Gram-positive and Gram-negative bacteria, indicating their potential as lead compounds in antibiotic development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.